![molecular formula C15H13FO4 B6364766 2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1182832-66-1](/img/structure/B6364766.png)
2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid (2,5-DMPFBA) is an organic compound with a molecular formula of C9H9FO2. It is a white, crystalline solid with a melting point of 170-173 °C and a boiling point of 271-273 °C. It is soluble in organic solvents such as ethanol and methanol, and insoluble in water. 2,5-DMPFBA is used in scientific research applications and has a wide range of biochemical and physiological effects.
Mechanism of Action
2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of this enzyme results in the reduction of prostaglandin production, which can lead to a variety of effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce pain, and reduce fever. It has also been shown to inhibit platelet aggregation and reduce the production of pro-inflammatory cytokines. In addition, it has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low melting point. However, it is insoluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the use of 2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% in scientific research. It could be used to study the effects of drugs on other physiological systems, such as the endocrine system or the reproductive system. It could also be used to study the effects of drugs on other types of cells, such as stem cells or immune cells. In addition, it could be used to study the effects of drugs on other aspects of physiology, such as the metabolism or the immune response. Finally, it could be used to study the effects of drugs on the development and progression of diseases, such as cancer or Alzheimer's disease.
Synthesis Methods
2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% is synthesized from the reaction of 2,5-dimethoxyphenol and 4-fluorobenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and the product is isolated by precipitation or filtration.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid, 95% is used in scientific research applications, such as in the study of the biochemical and physiological effects of drugs, in the study of enzyme reactions, and in the study of cell signaling pathways. It has been used in the study of the effects of drugs on the nervous system, the cardiovascular system, and the immune system. It has also been used in the study of the effects of drugs on cancer cells.
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-6-14(20-2)13(8-10)12-7-9(16)3-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCMOCMGMBSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681211 |
Source
|
Record name | 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)-4-fluorobenzoic acid | |
CAS RN |
1182832-66-1 |
Source
|
Record name | 5-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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